(1-(2,4-Dichlorophenyl)cyclopropyl)methanol
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Overview
Description
(1-(2,4-Dichlorophenyl)cyclopropyl)methanol: is an organic compound characterized by the presence of a cyclopropyl group attached to a methanol moiety, with two chlorine atoms substituted at the 2 and 4 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,4-Dichlorophenyl)cyclopropyl)methanol typically involves the cyclopropanation of an appropriate precursor, such as an alkene, using a carbene or carbenoid reagent. One common method is the reaction of dichlorocarbene with an alkene to form the cyclopropane ring . The reaction conditions often include the use of chloroform and a strong base like potassium hydroxide to generate the dichlorocarbene in situ.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (1-(2,4-Dichlorophenyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropylmethane derivatives.
Substitution: Formation of substituted phenylcyclopropylmethanol derivatives.
Scientific Research Applications
Chemistry: In chemistry, (1-(2,4-Dichlorophenyl)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. Its structural features could make it a candidate for drug development and biochemical research.
Medicine: In medicine, this compound could be explored for its therapeutic potential. Its interactions with biological targets may lead to the development of new pharmaceuticals.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials. Its unique properties could be leveraged in the development of new products and technologies.
Mechanism of Action
The mechanism of action of (1-(2,4-Dichlorophenyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl group and phenyl ring may facilitate binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
(1-(2,4-Dichlorophenyl)cyclopropyl)methanamine: Similar structure but with an amine group instead of a hydroxyl group.
(1-(2,4-Dichlorophenyl)cyclopropyl)methanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness: (1-(2,4-Dichlorophenyl)cyclopropyl)methanol is unique due to its specific combination of a cyclopropyl group, a phenyl ring with chlorine substitutions, and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
98480-34-3 |
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Molecular Formula |
C10H10Cl2O |
Molecular Weight |
217.09 g/mol |
IUPAC Name |
[1-(2,4-dichlorophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H10Cl2O/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5,13H,3-4,6H2 |
InChI Key |
UEYAIYOKOYJMEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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